N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine
Description
N-[(4-Bromothiophen-2-yl)methyl]oxan-4-amine is a heterocyclic compound featuring a tetrahydropyran (oxane) ring linked via an amine group to a 4-bromo-substituted thiophene moiety. The bromothiophenyl group confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Safety data indicate significant hazards, including acute toxicity (H300: fatal if swallowed) and organ toxicity (H373: may cause damage to organs with prolonged exposure) . Proper storage requires protection from moisture and light (P401–P422) .
Properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNOS/c11-8-5-10(14-7-8)6-12-9-1-3-13-4-2-9/h5,7,9,12H,1-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHRWBXVGADUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Bromomethylthiophene Intermediate
The most direct route involves reacting 4-bromo-2-(bromomethyl)thiophene with oxan-4-amine under basic conditions. This method leverages the electrophilicity of the benzylic bromide for nucleophilic attack by the primary amine.
Procedure :
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Synthesis of 4-bromo-2-(bromomethyl)thiophene :
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Alkylation of Oxan-4-amine :
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4-bromo-2-(bromomethyl)thiophene (1.0 equiv), oxan-4-amine (1.2 equiv), and (2.0 equiv) are stirred in anhydrous DMF at 60°C for 12 hours.
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Workup : The mixture is diluted with ethyl acetate, washed with water, dried (), and concentrated. Purification via silica gel chromatography (hexane/ethyl acetate) yields the product.
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Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 60°C |
| Solvent | DMF |
| Base | |
| Purification | Column chromatography |
Methanesulfonate (Mesylate) Pathway
This method avoids handling volatile bromomethyl intermediates by converting 4-bromo-2-thiophenemethanol to its mesylate derivative, which subsequently reacts with oxan-4-amine.
Procedure :
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Mesylation of 4-bromo-2-thiophenemethanol :
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Displacement with Oxan-4-amine :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 50°C |
| Solvent | THF |
| Purification | Liquid-liquid extraction |
Mitsunobu Reaction for C–N Bond Formation
The Mitsunobu reaction offers an alternative for constructing the C–N bond between 4-bromo-2-thiophenemethanol and oxan-4-amine , particularly useful for sterically hindered substrates.
Procedure :
-
Reaction Setup :
-
Workup :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 24 hours |
| Solvent | THF |
| Reagents | DEAD, |
| Purification | Flash chromatography |
Reductive Amination (Alternative Route)
While less common, reductive amination could theoretically be employed if 4-bromo-2-thiophenecarbaldehyde is available. However, this method typically forms secondary amines and is less applicable here due to the primary amine structure of the target compound.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Bromomethyl Alkylation | High reactivity of bromide | Handling hazardous bromides | 58–65% |
| Mesylate Displacement | Stable intermediates | Additional mesylation step | 70–75% |
| Mitsunobu Reaction | Stereospecific, mild conditions | Costly reagents (, DEAD) | 60–68% |
Optimization Strategies
Solvent and Base Screening
Catalytic Approaches
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Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) can accelerate substitution reactions in biphasic systems.
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Microwave Assistance : Reducing reaction times from hours to minutes (e.g., 30 minutes at 100°C in DMF).
Scalability and Industrial Relevance
The mesylate displacement method is favored for large-scale synthesis due to:
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups via nucleophilic substitution.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3) or potassium phosphate (K3PO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted thiophene derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine serves as an essential building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, including substitution and coupling reactions. The bromine atom on the thiophene ring enhances reactivity, making it suitable for further derivatization through nucleophilic or electrophilic substitution reactions.
Synthetic Routes
The compound can be synthesized through methods such as the Suzuki–Miyaura cross-coupling reaction, which is known for its mild conditions and functional group tolerance. This reaction involves coupling aryl halides with boronic acids in the presence of palladium catalysts.
Medicinal Applications
Potential Drug Development
Research indicates that this compound may have significant implications in drug discovery. Its unique molecular structure suggests potential interactions with biological targets, including enzymes and receptors. Preliminary studies have shown promise in various biological activities:
- Anticancer Activity : In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 10 to 20 µM.
- Antimicrobial Properties : The compound exhibited antimicrobial activity against bacterial strains such as E. coli and Pseudomonas aeruginosa, showing minimum inhibitory concentrations (MICs) of 15 µg/mL.
- Mechanisms of Action : The mechanisms by which this compound exerts its biological effects may include enzyme inhibition and receptor binding, influencing various metabolic pathways and signal transduction processes.
Industrial Applications
Material Science
In industry, this compound is explored for its potential in synthesizing materials with specific electronic or optical properties. Its ability to participate in coupling reactions allows for the development of novel polymers or materials that could be utilized in electronics or photonics.
Case Study 1: Anticancer Activity
A study focusing on the anticancer properties of N-[ (4-bromothiophen-2-yl)methyl]oxan-4-amine revealed its effectiveness against MCF7 breast cancer cells, demonstrating a dose-dependent inhibition of cell proliferation. The compound's mechanism appears to involve interference with cell cycle progression, leading to increased apoptosis rates.
Case Study 2: Antimicrobial Screening
In another study, a series of antimicrobial tests were conducted against common pathogens. The results indicated that N-[ (4-bromothiophen-2-yl)methyl]oxan-4-amine exhibited significant antibacterial activity with an MIC value that positions it as a candidate for further development in antimicrobial therapies.
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine involves its interaction with specific molecular targets. For example, in coupling reactions, the bromine atom on the thiophene ring acts as a leaving group, allowing the formation of new carbon-carbon bonds. The oxan-4-amine moiety can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and properties .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine and related compounds:
*Assumed based on structural analogy.
Structural and Electronic Comparisons
- Substituent Effects: The bromothiophene group in the target compound introduces steric bulk and electron-withdrawing effects, which may influence binding affinity in biological systems. Methoxy and dimethyl substituents () increase lipophilicity (LogP = 3.14), favoring blood-brain barrier penetration, whereas the sulfonyl group in enhances polarity and hydrogen-bonding capacity .
Core Modifications :
Biological Activity
N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 304.21 g/mol. It features a bromothiophene moiety linked to an oxane ring, which contributes to its unique chemical behavior and biological interactions.
This compound interacts with various biological targets, including enzymes and receptors. The presence of the bromothiophenyl group allows for potential halogen bonding interactions, which can enhance binding affinity to target proteins. The oxanamine structure may facilitate hydrogen bonding, influencing the activity of molecular targets involved in various biochemical pathways.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have demonstrated marked activity against Gram-positive bacteria and moderate activity against Gram-negative strains .
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Antimicrobial | Gram-positive bacteria, E. coli |
| 3-Fluorophenylaminomethyl derivatives | Antiproliferative | HepG2, MCF-7 cancer cell lines |
Anticancer Activity
In vitro studies have indicated that compounds structurally related to this compound can inhibit the growth of various cancer cell lines. For example, benzamide derivatives have shown potent inhibitory activity against human class I histone deacetylases (HDACs) and induced apoptosis in myelodysplastic syndrome cells . This suggests that this compound may possess similar anticancer properties.
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial potency of thiophene derivatives against multiple bacterial strains, revealing significant effectiveness against Staphylococcus aureus and Streptococcus pneumoniae while showing limited efficacy against Pseudomonas aeruginosa .
- Anticancer Activity : In a xenograft model using SKM-1 cells, a related compound demonstrated excellent in vivo antitumor activity with minimal side effects on healthy tissues . This highlights the therapeutic potential of this class of compounds in cancer treatment.
Research Findings
Research continues to explore the pharmacological potential of this compound. Notable findings include:
- Synergistic Effects : Combinations with other agents have shown enhanced efficacy in inhibiting cancer cell proliferation.
- Mechanistic Insights : Molecular docking studies indicate favorable binding interactions at active sites of target proteins, supporting its role as a lead compound for further drug development.
Q & A
Basic Research Question
- NMR Spectroscopy : Use - and -NMR to confirm the presence of the thiophene bromine environment (δ ~7.2–7.4 ppm for aromatic protons) and oxane ring signals (δ ~3.4–3.8 ppm for oxymethylene groups) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in dichloromethane/hexane. Refine the structure using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding analysis) .
What advanced strategies can be employed to study structure-activity relationships (SAR) for this compound in biological systems?
Advanced Research Question
- Substituent Modification : Replace the bromine on the thiophene ring with other halogens (e.g., Cl, I) or functional groups (e.g., -CF₃, -CN) to assess electronic effects on bioactivity .
- Oxane Ring Alteration : Synthesize analogs with oxolane (5-membered) or oxepane (7-membered) rings to evaluate conformational flexibility .
- Biological Assays : Screen analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR to quantify binding affinities .
How should researchers address contradictions in reported crystallographic data for similar oxane-amine derivatives?
Advanced Research Question
Discrepancies in unit cell parameters or hydrogen-bonding networks may arise from:
- Polymorphism : Use differential scanning calorimetry (DSC) to identify polymorphic forms.
- Refinement Artifacts : Re-analyze data with SHELXL using TWIN/BASF commands to account for twinning or disorder .
- Temperature Effects : Collect data at 100 K to minimize thermal motion artifacts .
What methodologies are recommended for investigating the compound’s potential as a kinase inhibitor or antimicrobial agent?
Advanced Research Question
- Kinase Inhibition : Perform ATP-competitive assays using recombinant kinases (e.g., EGFR, BRAF) with -ATP or luminescence-based ADP-Glo™ kits .
- Antimicrobial Screening : Use microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Combine with time-kill studies to assess bactericidal kinetics .
- Mechanistic Studies : Employ proteomic profiling (e.g., LC-MS/MS) to identify target proteins in bacterial lysates after compound exposure .
How can computational chemistry tools enhance the design of derivatives with improved pharmacokinetic properties?
Advanced Research Question
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes in enzyme active sites (e.g., cytochrome P450 for metabolic stability) .
- ADMET Prediction : Apply QSAR models in SwissADME or pkCSM to optimize logP (<3), aqueous solubility, and CYP inhibition profiles .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for derivatives to prioritize synthesis .
What analytical techniques are critical for resolving purity discrepancies in synthesized batches?
Basic Research Question
- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities >0.1%.
- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion ([M+H]⁺) and identify byproducts (e.g., dehalogenated species) .
- Elemental Analysis : Validate C, H, N, Br content within ±0.3% of theoretical values .
How should researchers mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?
Advanced Research Question
- Flow Chemistry : Use continuous flow reactors to control exothermic reactions and minimize racemization .
- Chiral Chromatography : Employ Chiralpak columns for enantiomeric excess (ee) analysis during intermediate steps .
- DoE Optimization : Apply design of experiments (DoE) to variables like temperature, stoichiometry, and catalyst loading for robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
